![molecular formula C8H16ClNO3 B2483012 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride CAS No. 205827-18-5](/img/structure/B2483012.png)

2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

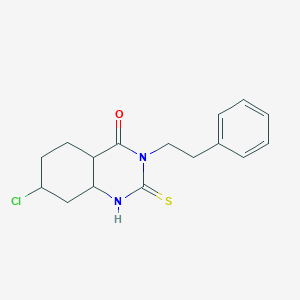

The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of beta-pseudopeptide foldamers, which share a resemblance in complexity to 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride, includes solution-phase synthesis and conformational analysis up to the tetramer level, highlighting the intricate steps involved in creating complex molecules (Luppi et al., 2004).

Molecular Structure Analysis

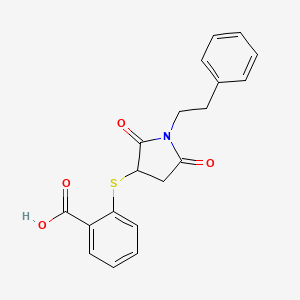

The molecular structure is crucial in determining the physical and chemical properties of a compound. For example, studies on related compounds such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole reveal detailed X-ray diffraction techniques to characterize molecular structure, highlighting strong intermolecular hydrogen bonding patterns (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride can be complex, involving multiple steps and intermediates. For instance, the synthesis of triorganotin(IV) complexes with related ligands showcases intricate reactions leading to the formation of compounds with unique chemical properties (Baul et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are often determined through rigorous testing and analysis. For instance, the crystal structure analysis of similar compounds provides insights into the molecular geometry and intermolecular forces that influence the compound's physical state and stability (Gao et al., 2004).

Chemical Properties Analysis

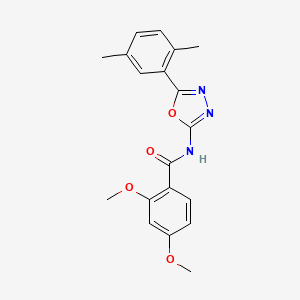

The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are critical for understanding a compound's utility in research. For example, the study of nitroiminotetrazole-containing acetic acid derivatives highlights the synthesis of energetic materials with specific chemical properties (Joo et al., 2012).

Aplicaciones Científicas De Investigación

Crystal Structure and Herbicide Application : Research by Park et al. (2016) focuses on the crystal structure of a related pyridine herbicide, which could be relevant for understanding the structural characteristics of "2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride" in similar applications (Park et al., 2016).

Synthesis and Energetic Materials : Joo et al. (2012) discuss the synthesis of a compound involving a related acetic acid structure, contributing to the development of new energetic materials. This indicates potential applications in material science and engineering (Joo et al., 2012).

Beta-Pseudopeptide Foldamers : Luppi et al. (2004) explore the synthesis and conformational analysis of homo-oligomers of a related acetic acid, highlighting its potential in constructing beta-pseudopeptide foldamers. This has implications for developing new molecules with specific structural features (Luppi et al., 2004).

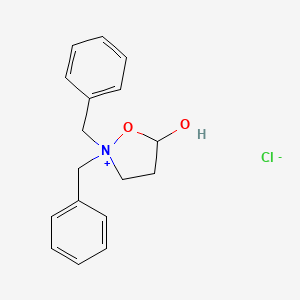

Antimicrobial Screening : Mogilaiah et al. (2004) investigate the antimicrobial screening of novel Mannich bases bearing a structure similar to the subject chemical. This suggests potential applications in developing new antimicrobial agents (Mogilaiah et al., 2004).

Fluorescent Amino Acid Synthesis : Braun and Dittrich (2010) detail the synthesis of a fluorescent amino acid from a related acetic acid, which could be useful in protein research and biochemistry (Braun & Dittrich, 2010).

Xanthine Oxidase Inhibitory Studies : Ikram et al. (2015) describe the synthesis of metal complexes involving a similar amino acid, studying their xanthine oxidase inhibitory activities. This could have implications for therapeutic applications in diseases where xanthine oxidase plays a role (Ikram et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(aminomethyl)oxan-4-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h1-6,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYJASPTUKLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482943.png)

![1-Methyl-3-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2482944.png)

![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)

![3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2482949.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)